N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Description
This compound features a benzamide core substituted with two distinct heterocyclic systems:
- Tetrahydrobenzothiophen-yl group: A 4,5,6,7-tetrahydro-1-benzothiophene scaffold with a cyano (-CN) group at position 3 and a methyl (-CH₃) group at position 4.
- Pyrazolylmethyl group: A 3,5-dimethyl-4-nitro-1H-pyrazole moiety linked via a methylene bridge to the benzamide.
The nitro group on the pyrazole ring introduces strong electron-withdrawing effects, while the tetrahydrobenzothiophen-yl system provides a semi-rigid bicyclic framework.
Properties
CAS No. |
1005592-60-8 |
|---|---|
Molecular Formula |
C23H23N5O3S |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C23H23N5O3S/c1-13-8-9-18-19(11-24)23(32-20(18)10-13)25-22(29)17-7-5-4-6-16(17)12-27-15(3)21(28(30)31)14(2)26-27/h4-7,13H,8-10,12H2,1-3H3,(H,25,29) |
InChI Key |
QGFOIWTVYDINJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3CN4C(=C(C(=N4)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The process may include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Cyano and Methyl Groups: These groups can be introduced via nitrile and alkylation reactions.
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with diketones or similar compounds.
Coupling of the Benzamide Moiety: The final step involves coupling the benzamide group with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano group (-CN) and amide bond are susceptible to hydrolysis under acidic or basic conditions:
Reduction Reactions
The nitro group (-NO₂) on the pyrazole ring and the cyano group can undergo reduction:
Electrophilic Substitution
The benzothiophene and benzamide aromatic rings participate in electrophilic substitution:
Nucleophilic Reactions
The methyl groups and pyrazole nitrogen may act as nucleophilic sites:
Oxidation Reactions
The tetrahydrobenzothiophene ring and methyl groups are oxidation targets:
Heterocyclic Ring Modifications
The pyrazole ring undergoes ring-specific reactions:
Key Mechanistic Insights
-
Cyano Group Reactivity : Acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions on adjacent rings .
-
Nitro Group Stability : The nitro group on the pyrazole ring resists reduction under mild conditions but is reduced to an amine under catalytic hydrogenation .
-
Amide Bond Lability : Hydrolysis occurs preferentially in acidic media, yielding fragments for structure-activity relationship (SAR) studies.
Limitations and Research Gaps
While analogous benzothiophene and pyrazole derivatives are well-studied, direct experimental data for this specific compound remains sparse . Future studies should prioritize:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation, suggesting that N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide could be effective against certain types of cancer.
Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in inflammatory processes, and inhibiting it could lead to anti-inflammatory effects . Further structure optimization and biological evaluations are necessary to confirm these findings.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often include:
| Step | Description |
|---|---|
| Formation of the Benzothiophene Ring | Achieved through cyclization reactions involving sulfur-containing precursors. |
| Introduction of the Cyano Group | Involves nucleophilic substitution reactions using cyanide sources. |
| Attachment of the Pyrazole Moiety | Accomplished through various coupling reactions with suitable reagents. |
| Amidation Reaction | Final step involving the formation of the amide bond with benzoyl chloride or similar reagents. |
These synthetic methods highlight the versatility of this compound as a building block for further chemical modifications and applications in drug development.
Biological Evaluation
In silico studies have shown promising results regarding the biological activity of this compound. The potential to act as an inhibitor for various biological targets makes it a candidate for further research in drug discovery and development .
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Core Scaffold Diversity: The target compound’s tetrahydrobenzothiophen-yl scaffold distinguishes it from analogs like tetrahydrothienopyridin-yl (CAS 524694-87-9) or pyrazolyl-phenyl (CAS 1262844-72-3). These differences influence steric bulk and electronic profiles, affecting target binding . The pyrazole ring in the target compound is nitro-functionalized, unlike the 4-methoxy group in CAS 524694-87-9 or diazenyl group in CAS 381166-05-8, suggesting varied redox or hydrogen-bonding properties .
Nitro groups (target compound) vs. methoxy groups (CAS 524694-87-9) exhibit opposing electronic effects: nitro is electron-withdrawing, while methoxy is electron-donating, altering charge distribution in binding pockets.
Spectroscopic Comparisons :
- NMR profiling (as in ) could resolve substituent-induced chemical shifts. For example, the nitro group in the target compound would deshield protons in regions analogous to "Region A/B" in Figure 6 of , differing from methyl/methoxy analogs .
- Crystallographic tools like SHELXL () and WinGX/ORTEP () are critical for resolving anisotropic displacement parameters, especially for nitro-group distortions .
Research Findings and Limitations
- Synthetic Challenges : The nitro group may complicate synthesis due to redox sensitivity, unlike more stable substituents (e.g., methoxy in CAS 524694-87-9).
- Need for Experimental Validation : Structural comparisons rely on crystallographic and NMR methodologies (–3), but in vitro assays are required to confirm activities.
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. A common method includes the use of readily available precursors and reagents, with purification achieved through recrystallization techniques. The structure is confirmed using spectroscopic methods such as NMR and LC-MS, ensuring the integrity of the synthesized compound .
Anti-inflammatory Potential
Recent studies have indicated that the compound exhibits significant anti-inflammatory properties. In silico molecular docking studies have shown that it acts as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity to 5-LOX was notably higher compared to cyclooxygenase (COX-2), suggesting a mechanism that could minimize side effects associated with non-selective anti-inflammatory drugs .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro assays demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the cyano group and the specific benzothiophene core appear to enhance its interaction with biological targets. The modifications on the pyrazole ring also play a significant role in its activity profile .
Case Study 1: 5-LOX Inhibition
In a recent study, the compound was tested alongside other known inhibitors of 5-LOX. Results indicated that it exhibited a strong binding affinity, forming multiple hydrogen bonds with key amino acids in the active site of the enzyme. This selective inhibition could lead to reduced inflammatory responses without affecting COX pathways, which are crucial for maintaining homeostasis in other physiological processes .
Case Study 2: Antibacterial Efficacy
Another study focused on evaluating the antibacterial efficacy of similar compounds derived from benzothiophene scaffolds. The results showed that derivatives with structural similarities to N-(3-cyano-6-methyl...) demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on this chemical framework .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended methodologies for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data. Implement a high-resolution dataset (e.g., <1.0 Å) to resolve anisotropic displacement parameters for the benzothiophen and pyrazole moieties. Validate hydrogen bonding and π-π stacking interactions using ORTEP for Windows to visualize thermal ellipsoids .
- Spectroscopic analysis : Combine -/-NMR, IR, and HRMS. For example, -NMR should resolve the methyl groups on the pyrazole ring (δ ~2.5 ppm) and cyano protons (δ ~3.3 ppm). Cross-validate with IR peaks for C≡N (~2200 cm) and nitro groups (~1520 cm) .
- Table : Example spectral assignments (hypothetical):
| Functional Group | -NMR (δ, ppm) | IR (cm) |
|---|---|---|
| C≡N (cyano) | 3.32 (s, 1H) | 2215 |
| NO | - | 1520, 1350 |
| CH (pyrazole) | 2.51 (s, 3H) | 2850-2960 |
Q. How can synthetic routes be optimized for improved yields?
- Methodological Answer :
- Multi-step synthesis : Adapt protocols from benzothiophen- and pyrazole-containing analogs. For example, use a Buchwald-Hartwig coupling for benzamide formation (80-90°C, Pd/Xantphos catalyst) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water). Monitor reaction progress via TLC (R ~0.4 in 3:1 hexane:EtOAc) .
- Yield optimization : Adjust stoichiometry of the nitro-pyrazole precursor (1.2 eq.) and benzothiophen-cyano intermediate (1.0 eq.) to minimize side products.
Advanced Research Questions
Q. How to resolve contradictions in crystallographic refinement data?
- Methodological Answer :
- Disorder modeling : Use SHELXL’s PART instruction to model disordered regions (e.g., methyl groups in tetrahydrobenzothiophen). Apply restraints (DFIX, SIMU) to maintain reasonable geometry .
- Validation metrics : Cross-check R/wR values (<0.05/<0.15) and electron density maps (Fo-Fc < 0.3 eÅ). For unresolved peaks, consider twinning (test via PLATON’s TWINABS) .
- Case study : If the nitro group’s orientation conflicts with DFT calculations, re-refine with Hirshfeld atom refinement (HAR) or QM/MM methods.
Q. What experimental designs are suitable for studying bioactivity?
- Methodological Answer :
- In vitro assays : Use a randomized block design (4 replicates, 5 samples each) to test enzyme inhibition (e.g., kinase assays). Normalize data against controls (DMSO vehicle) and apply ANOVA for significance (p <0.05) .
- Dose-response curves : Generate IC values via nonlinear regression (GraphPad Prism). Include a positive control (e.g., staurosporine for kinase inhibition).
- Table : Hypothetical bioactivity
| Assay Type | IC (µM) | R (curve fit) |
|---|---|---|
| Kinase Inhibition | 0.45 ± 0.07 | 0.98 |
| Cytotoxicity (HeLa) | >50 | N/A |
Q. How to address discrepancies in spectroscopic vs. computational data?
- Methodological Answer :
- DFT benchmarking : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Compare calculated vs. experimental -NMR shifts (RMSD <0.3 ppm) .
- Dynamic effects : Account for solvent (DMSO-d) and temperature effects using PCM or MD simulations. For nitro group torsional flexibility, apply relaxed potential scans .
- Validation : Use RMSD plots and correlation coefficients (R >0.9) to reconcile computational and experimental results.
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
